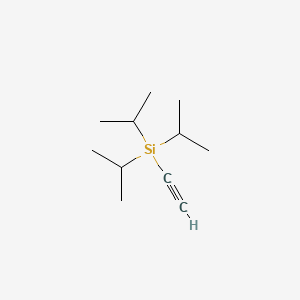

(Triisopropylsilyl)acetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

ethynyl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGWPHUWNWRTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370445 | |

| Record name | (Triisopropylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89343-06-6 | |

| Record name | (Triisopropylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Triisopropylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethynyltris(1-methylethyl)silane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX24P8A9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Triisopropylsilyl)acetylene: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(Triisopropylsilyl)acetylene (TIPS-acetylene) is a key reagent in modern organic synthesis, prized for its role as a sterically hindered protecting group for terminal alkynes. Its stability and versatility make it an invaluable tool in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This technical guide provides an in-depth overview of TIPS-acetylene, including its chemical properties, applications, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its bulky triisopropylsilyl group confers greater stability compared to less sterically hindered silyl-protected acetylenes, such as trimethylsilyl (B98337) (TMS) acetylene (B1199291).[1] This enhanced stability allows for a broader range of reaction conditions to be employed in multi-step syntheses.[1]

| Property | Value | References |

| CAS Number | 89343-06-6 | [2][3][4] |

| Molecular Formula | C₁₁H₂₂Si | [2][3][4] |

| Molecular Weight | 182.38 g/mol | [2][3][4][5] |

| Density | 0.813 g/mL at 25 °C | [1][2] |

| Boiling Point | 50-52 °C at 0.6 mmHg | [1][2][4] |

| Refractive Index | n20/D 1.4527 | [1][2] |

| Flash Point | 56 °C (133 °F) | [1][4] |

Applications in Organic Synthesis

The primary application of this compound is the protection of the terminal C-H bond of acetylene. This protection is crucial for performing selective reactions on other parts of a molecule without affecting the alkyne functionality.

Key applications include:

-

Cross-Coupling Reactions: TIPS-acetylene is extensively used in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form C(sp)-C(sp²) bonds.[4][6] This reaction is fundamental for the synthesis of conjugated enynes and arylalkynes.[7]

-

Synthesis of Complex Molecules: Its stability makes it ideal for multi-step syntheses of natural products and active pharmaceutical ingredients.[2][6]

-

Materials Science: It serves as a building block for silicon-containing polymers and other advanced materials, contributing to enhanced thermal stability and chemical resistance.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of TIPS-acetylene involves the reaction of acetylene with triisopropylchlorosilane under basic conditions.[2]

General Procedure for Silylation of Acetylene:

A stream of dry acetylene gas is passed through a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C to form ethynylmagnesium bromide. To this solution, triisopropylchlorosilane is added dropwise. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC or GC). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Sonogashira Coupling using this compound

The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of TIPS-acetylene in this reaction allows for the introduction of a protected ethynyl (B1212043) group, which can be deprotected in a later step.

Detailed Protocol for a Sonogashira Coupling Reaction:

This protocol describes the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.03 equiv)

-

Diisopropylamine (B44863) (DIPA) (2.0 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aryl halide, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the anhydrous solvent, followed by diisopropylamine and this compound via syringe.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired TIPS-protected arylalkyne.[8][9]

Caption: Workflow for a typical Sonogashira coupling reaction.

Deprotection of the Triisopropylsilyl (TIPS) Group

The removal of the TIPS protecting group to reveal the terminal alkyne is a critical step in many synthetic routes. This is typically achieved using a fluoride (B91410) source or under acidic conditions.

Protocol for Fluoride-Mediated Deprotection:

Materials:

-

TIPS-protected alkyne (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.1-1.5 equiv, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TIPS-protected alkyne in anhydrous THF in a round-bottom flask.

-

To the stirred solution, add the 1 M solution of TBAF in THF dropwise at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the terminal alkyne.[10]

Caption: Deprotection of a TIPS-protected alkyne.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways, its utility in synthesizing complex molecules is paramount for drug discovery and development. For instance, the Sonogashira coupling is a key step in the synthesis of many biologically active compounds, including enzyme inhibitors and receptor ligands. The logical relationship lies in its role as an essential building block that enables the construction of these complex final products.

Caption: Role of TIPS-acetylene in a drug development workflow.

Conclusion

This compound is a cornerstone reagent for the synthesis of complex molecules containing alkyne functionalities. Its steric bulk provides enhanced stability, making it a preferred choice for protecting terminal alkynes in multi-step synthetic sequences. The protocols and workflows detailed in this guide highlight its importance in key transformations such as the Sonogashira coupling and subsequent deprotection, underscoring its indispensable role in modern organic chemistry and drug discovery.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. dakenchem.com [dakenchem.com]

- 3. zmsilane.com [zmsilane.com]

- 4. This compound | 89343-06-6 [chemicalbook.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgsyn.org [orgsyn.org]

- 9. chem.spbu.ru [chem.spbu.ru]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of (Triisopropylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

(Triisopropylsilyl)acetylene, commonly abbreviated as TIPS-acetylene, is a vital reagent in modern organic synthesis. Its bulky triisopropylsilyl protecting group offers enhanced stability compared to other silylacetylenes, making it an indispensable tool in multi-step syntheses, particularly in the development of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the primary synthetic routes to TIPS-acetylene, detailed experimental protocols, and purification methods, designed to be a valuable resource for laboratory professionals.

Introduction

This compound serves as a stable and easily handled source of the acetylene (B1199291) anion equivalent. The sterically demanding triisopropylsilyl group imparts significant stability, allowing for a wide range of orthogonal reaction conditions to be employed in the presence of the protected alkyne.[1][2] This property is crucial in the synthesis of complex molecules where selective deprotection is required. Key applications include its use in Sonogashira couplings, as a precursor to various functionalized alkynes, and in the construction of polyynes.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, purification, and characterization of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂Si | [4] |

| Molecular Weight | 182.38 g/mol | [5][6] |

| Boiling Point | 50-52 °C at 0.6 mmHg | [3][7] |

| Density | 0.813 g/mL at 25 °C | [4][7] |

| Refractive Index (n²⁰/D) | 1.4527 | [7] |

| Flash Point | 56 °C (closed cup) | [3][7] |

| Appearance | Colorless to slightly yellowish liquid | [4][6] |

| Solubility | Miscible with organic solvents | [3] |

| InChIKey | KZGWPHUWNWRTEP-UHFFFAOYSA-N | [5] |

| CAS Number | 89343-06-6 | [6] |

Synthesis of this compound

The two primary methods for the synthesis of this compound involve the reaction of an acetylide with triisopropylsilyl chloride (TIPSCl). The acetylide can be generated in situ from acetylene gas using either a strong organolithium base, such as n-butyllithium (n-BuLi), or a Grignard reagent, such as ethylmagnesium bromide.

Method 1: Synthesis via Lithiation of Acetylene

This method involves the deprotonation of acetylene with n-BuLi to form lithium acetylide, which is then quenched with triisopropylsilyl chloride.

References

An In-depth Technical Guide to the Safe Handling of Ethynyltriisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of ethynyltriisopropylsilane (TIPS acetylene). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. Ethynyltriisopropylsilane is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] Proper handling and storage are paramount to mitigate these risks.

Hazard Identification and Classification

Ethynyltriisopropylsilane is classified as a hazardous chemical.[1] The primary hazards are its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[1][4][5]

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.[6]

Physicochemical and Safety Data

A summary of the key quantitative data for ethynyltriisopropylsilane is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C11H22Si |

| Molecular Weight | 182.38 g/mol |

| Appearance | Clear, colorless liquid[6] |

| Boiling Point | 50-52 °C / 0.6 mmHg[3][4][6] |

| Melting Point | 50-51 °C[4][6] |

| Flash Point | 56 °C (132.8 °F) - closed cup[3][6] |

| Density | 0.813 g/mL at 25 °C[3][4][6] |

| Solubility | Miscible with organic solvents[4][6] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling ethynyltriisopropylsilane. All personnel must be trained in the proper use and limitations of their protective equipment.

| Protection Type | Required Equipment | Key Specifications & Best Practices |

| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting and meet ANSI Z87.1 standards. A face shield should be worn over the goggles for additional protection against splashes.[1][7][8] Do not wear contact lenses when handling this chemical.[8] |

| Skin & Body Protection | Chemical-Resistant Gloves | Use Neoprene or Nitrile rubber gloves.[8] It is recommended to double-glove and change gloves immediately upon any sign of contamination.[8] |

| Flame-Resistant (FR) Lab Coat | A lab coat made of a material like Nomex® should be worn over cotton clothing.[8] Polyester or acrylic fabrics should be avoided. The lab coat must be fully buttoned.[8] | |

| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and entire foot to prevent any skin exposure.[8] | |

| Respiratory Protection | NIOSH-Approved Respirator | A full-face respirator with an organic vapor/acid gas cartridge (Type A Brown conforming to EN14387) is required if working outside of a certified chemical fume hood or if exposure limits may be exceeded.[1][8] |

Safe Handling and Storage

Handling:

-

All operations involving ethynyltriisopropylsilane must be conducted within a certified chemical fume hood to control vapor exposure.[8]

-

Use only non-sparking tools and explosion-proof equipment.[1][5][9][10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][10]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][5]

-

Wash face, hands, and any exposed skin thoroughly after handling.[1][10]

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.[1][10]

-

Store in a cool, dry place under an inert gas (nitrogen or Argon) at 2-8°C.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents, water, and heavy metals.[1]

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][10] If the person feels unwell, call a POISON CENTER or doctor.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1][10] If skin irritation occurs, get medical advice/attention.[1][10] Wash contaminated clothing before reuse.[1][10] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][10] If eye irritation persists, get medical advice/attention.[1][10] |

| Ingestion | Do NOT induce vomiting.[10] Wash mouth out with water.[5] Get medical attention.[5][10] |

Firefighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, or foam.[1] Water spray can be used to cool closed containers.[10]

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][10] Containers may explode when heated.[1][10]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), and Silicon dioxide.[1][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][9][10]

Experimental Protocols and Workflows

A typical experimental workflow involving ethynyltriisopropylsilane, such as a deprotection reaction to yield a terminal alkyne, would involve the following key steps, each with its own safety considerations.

Caption: A typical experimental workflow for a reaction involving ethynyltriisopropylsilane.

Detailed Methodology for a Key Experiment: Deprotection of Ethynyltriisopropylsilane

This protocol describes the removal of the triisopropylsilyl (TIPS) protecting group to generate a terminal alkyne.

-

Preparation:

-

Ensure all necessary PPE is worn correctly.

-

Verify that the chemical fume hood has adequate airflow.

-

In the fume hood, dissolve the TIPS-protected alkyne in a suitable solvent (e.g., tetrahydrofuran, THF).

-

-

Reaction:

-

Cool the solution in an ice bath.

-

Slowly add a deprotecting agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress using an appropriate analytical technique (e.g., thin-layer chromatography, TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography.

-

-

Cleanup:

-

Decontaminate all glassware with an appropriate solvent.

-

Dispose of all chemical waste in properly labeled containers according to institutional guidelines.

-

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety precautions, from initial hazard assessment to emergency response.

Caption: Logical workflow of safety precautions for handling ethynyltriisopropylsilane.

References

- 1. fishersci.com [fishersci.com]

- 2. content.labscoop.com [content.labscoop.com]

- 3. (Triisopropylsilyl)acetylene 97 89343-06-6 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound | 89343-06-6 [chemicalbook.com]

- 7. enhs.uark.edu [enhs.uark.edu]

- 8. benchchem.com [benchchem.com]

- 9. louisville.edu [louisville.edu]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of (Triisopropylsilyl)acetylene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility of (Triisopropylsilyl)acetylene (TIPS-acetylene), a crucial building block in organic synthesis, particularly in cross-coupling reactions and the synthesis of complex organic molecules. Understanding its solubility is paramount for reaction optimization, purification, and formulation in various research and development applications.

This compound is a colorless to pale yellow liquid at room temperature. Its chemical structure, featuring a bulky, nonpolar triisopropylsilyl group and a terminal alkyne, largely dictates its solubility characteristics. The principle of "like dissolves like" is the primary determinant of its behavior in various organic solvents.

Data Presentation: Solubility of this compound

Below is a summary of its solubility in various classes of organic solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility | Reference |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | [1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | [1] |

| Amides | Dimethylformamide (DMF) | Soluble | [1] |

| Alkanes | Hexane, Heptane | Expected to be Miscible | - |

| Halogenated Solvents | Dichloromethane, Chloroform | Expected to be Miscible | - |

| Esters | Ethyl acetate | Expected to be Soluble | - |

| Ketones | Acetone | Expected to be Soluble | - |

| Alcohols | Ethanol, Methanol | Expected to be Soluble | - |

| Aqueous Solvents | Water | Insoluble | [1] |

Note: "Expected to be Miscible/Soluble" is based on the nonpolar nature of this compound and the principle of "like dissolves like." For precise quantitative measurements, the experimental protocol outlined below is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[6] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Internal standard (e.g., a high-boiling point alkane not present in the solvent)

2. Preparation of Standard Solutions for GC-FID Calibration:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

To each standard, add a fixed concentration of the internal standard.

-

Inject these standards into the GC-FID to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

3. Experimental Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of the solute should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow any undissolved droplets to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any suspended microdroplets.

-

Accurately weigh the filtered saturated solution.

-

Dilute a known mass of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Add the internal standard to the diluted sample at the same concentration used for the calibration standards.

-

Analyze the diluted sample by GC-FID.

4. Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualizations

The following diagrams provide a visual representation of the logical relationships and workflows discussed in this guide.

Caption: Logical relationship of solubility based on polarity.

Caption: Workflow for determining quantitative solubility.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (Triisopropylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for (Triisopropylsilyl)acetylene, a key building block in modern organic synthesis. Due to the proprietary nature of spectral databases, this guide focuses on the expected spectral features based on established principles of NMR spectroscopy and provides a detailed protocol for acquiring high-quality NMR data for this compound.

Introduction to this compound

This compound, commonly abbreviated as TIPS-acetylene, is a silyl-protected terminal alkyne. The bulky triisopropylsilyl group imparts significant steric hindrance, enhancing the stability and selectivity of the acetylenic proton in various chemical transformations. Its application is widespread in cross-coupling reactions, natural product synthesis, and the development of novel pharmaceutical agents. Accurate characterization by NMR spectroscopy is crucial for verifying its purity and structure.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals corresponding to the acetylenic proton and the protons of the triisopropylsilyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetylenic C-H | 2.0 - 2.5 | Singlet (s) | 1H |

| Isopropyl CH | 1.0 - 1.2 | Septet (sept) | 3H |

| Isopropyl CH₃ | ~1.1 | Doublet (d) | 18H |

The acetylenic proton is anticipated to appear as a sharp singlet in the region of 2.0-2.5 ppm. The protons of the three isopropyl groups will give rise to a septet for the methine proton (CH) and a doublet for the methyl protons (CH₃) due to spin-spin coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for the acetylenic carbons and the carbons of the triisopropylsilyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetylenic C-Si | 85 - 95 |

| Acetylenic C-H | 80 - 90 |

| Isopropyl C-H | 15 - 20 |

| Isopropyl C-H₃ | ~18 |

The two sp-hybridized carbons of the alkyne will resonate in the downfield region typical for acetylenic carbons. The carbons of the isopropyl groups will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>97%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) for both ¹H and ¹³C NMR.

NMR Spectrometer and Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 250 ppm, centered around 100 ppm.

-

-

Data Processing: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Stability of TIPS-Acetylene Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylsilyl (TIPS) acetylene (B1199291) is a widely utilized protected acetylene in organic synthesis, valued for its stability and ease of handling compared to acetylene gas. The bulky triisopropylsilyl group offers significant steric hindrance, rendering the acetylenic proton acidic enough for deprotonation and subsequent reactions while protecting the terminal alkyne from unwanted side reactions. This technical guide provides an in-depth analysis of the stability of TIPS-acetylene under various acidic and basic conditions, presenting available quantitative data, detailed experimental protocols for its cleavage, and mechanistic insights.

The stability of the TIPS protecting group is a critical consideration in multi-step syntheses. While generally robust, the Si-C bond in TIPS-acetylene can be cleaved under specific acidic or, more commonly, fluoride-mediated basic conditions. Understanding the limits of this stability is paramount for designing efficient and successful synthetic routes. Generally, the TIPS group is significantly more stable than the trimethylsilyl (B98337) (TMS) group, allowing for selective deprotection when both are present in a molecule.[1][2]

Quantitative Data on the Stability of TIPS-Acetylene

Direct quantitative kinetic data, such as pH-rate profiles or half-lives for the hydrolysis of the Si-C bond in TIPS-acetylene under a broad range of aqueous acidic and basic conditions, is not extensively available in the literature. The stability is most often discussed in the context of its removal (deprotection). The following tables summarize the conditions under which the cleavage of a TIPS-protected arylacetylene has been observed, providing an indication of its instability.

Table 1: Deprotection of a TIPS-Protected Arylacetylene Under Various Conditions [3]

| Entry | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield of Deprotected Product (%) |

| a | KOH (4.0 equiv) | Xylene | 110 | 5 | 15 |

| b | Bu₄NF (TBAF) (2.0 equiv) | THF | Reflux | 0.5 | 25 |

| c | 10% HF | THF-MeOH | 23 | - | No Reaction |

| d | KF (1.5 equiv), AgNO₃ (1.5 equiv) | MeOH | 23 | 3.5 | 52 |

| e | AgF (1.5 equiv) | MeOH | 23 | - | 81 |

Data from a study on the deprotection of 4-(2-(triisopropylsilyl)ethynyl)benzaldehyde.[3]

Stability Under Acidic Conditions

The TIPS group is generally considered stable to a wide range of acidic conditions, a property that makes it a valuable protecting group in complex syntheses. However, strong acidic conditions can lead to its cleavage.

Mechanism of Acid-Catalyzed Desilylation

The acid-catalyzed cleavage of the Si-C bond in alkynylsilanes is thought to proceed via protonation of the alkyne, which increases the electrophilicity of the silicon-bearing carbon, followed by nucleophilic attack.

Figure 1: Proposed pathway for acid-catalyzed desilylation.

While specific kinetic data for TIPS-acetylene is scarce, it is known to be resistant to conditions such as 10% aqueous HF in a THF/methanol mixture at room temperature.[3] Stronger acids or Lewis acids may effect cleavage, but these conditions are often harsh and can affect other functional groups.

Stability Under Basic Conditions

The Si-C bond in TIPS-acetylene is generally stable to non-fluoride bases. For instance, treatment with potassium hydroxide (B78521) in xylene at high temperatures results in only a low yield of the deprotected alkyne.[3] However, the presence of fluoride (B91410) ions dramatically increases the lability of the TIPS group.

Mechanism of Fluoride-Mediated Desilylation

The high affinity of fluoride for silicon is the driving force for the cleavage of the Si-C bond. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the terminal alkyne.

Figure 2: Mechanism of fluoride-mediated desilylation.

Tetrabutylammonium (B224687) fluoride (TBAF) is the most common reagent for this transformation, typically used in an organic solvent like tetrahydrofuran (B95107) (THF).[4][5]

Experimental Protocols

The following are detailed experimental protocols for the deprotection of TIPS-acetylenes, which represent conditions under which the compound is unstable.

Protocol 1: Fluoride-Mediated Deprotection with TBAF[4]

This protocol describes the general procedure for the removal of a TIPS group from an alkyne using tetrabutylammonium fluoride.

Materials:

-

TIPS-protected alkyne

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the TIPS-protected alkyne in anhydrous THF.

-

To the stirred solution, add 1.1 - 1.5 equivalents of a 1 M solution of TBAF in THF.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired terminal alkyne.

Figure 3: Workflow for TBAF-mediated deprotection.

Protocol 2: Silver-Mediated Deprotection with AgF[1]

This protocol offers an alternative, mild method for the removal of the TIPS group.

Materials:

-

TIPS-protected acetylene

-

Silver(I) fluoride (AgF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a 0.1 M solution of the TIPS-protected acetylene in degassed methanol.

-

In the dark (e.g., by covering the reaction flask with aluminum foil), add 1.5 equivalents of AgF to the solution.

-

Stir the reaction mixture at room temperature (23 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Add 3 equivalents of 1 M HCl and stir for 10 minutes.

-

Filter the mixture and wash the solid with dichloromethane.

-

Combine the filtrates and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude terminal alkyne, which can be further purified if necessary.

Conclusion

TIPS-acetylene exhibits considerable stability under a wide range of reaction conditions, particularly in comparison to TMS-acetylene, making it a preferred choice for the protection of terminal alkynes in complex organic syntheses. Its stability is most notably challenged by fluoride-based reagents, which provide a reliable and generally mild method for its removal. While robust to many acidic and non-fluoride basic conditions, forcing conditions with strong acids or bases at elevated temperatures can lead to cleavage of the Si-C bond, albeit often with low efficiency. The provided protocols for deprotection serve as a practical guide to the conditions under which TIPS-acetylene is labile, enabling researchers to strategically plan its use and removal in their synthetic endeavors. Further quantitative studies on the kinetics of TIPS-acetylene hydrolysis would be beneficial for a more complete understanding of its stability profile.

References

The Triisopropylsilyl (TIPS) Group: A Robust Shield in Modern Organic Synthesis

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the success of complex multi-step syntheses. Among the arsenal (B13267) of available options for hydroxyl protection, the triisopropylsilyl (TIPS) ether stands out for its exceptional stability and reliability. This technical guide provides an in-depth analysis of the core advantages of the TIPS protecting group, supported by quantitative data, detailed experimental protocols, and visual aids to inform its application in demanding synthetic endeavors.

The triisopropylsilyl group is a sterically hindered silyl (B83357) ether used for the temporary protection of alcohols. Its three bulky isopropyl substituents sterically encumber the silicon atom, rendering the silyl ether highly resistant to cleavage under a wide range of reaction conditions. This robustness is a key advantage in complex synthetic sequences where other, more labile protecting groups might fail.

Key Advantages of the TIPS Protecting Group

The primary advantages of employing a TIPS protecting group stem from its pronounced steric bulk, which confers exceptional stability. This stability is particularly advantageous in multi-step syntheses requiring orthogonal protection strategies, where selective deprotection of other functional groups is necessary while the TIPS-protected alcohol remains intact.

-

High Stability to Acidic and Basic Conditions: TIPS ethers are significantly more stable than less hindered silyl ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) ethers.[1][2] This allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection.

-

Robustness Towards Various Reagents: The TIPS group is resistant to a variety of reagents that would cleave other silyl ethers, including some organometallic reagents and mild oxidizing or reducing agents.[3]

-

Selective Deprotection: While highly stable, TIPS ethers can be reliably removed under specific conditions, most commonly using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).[4] This allows for its selective removal in the presence of even more robust protecting groups. The significant stability difference between TIPS and other silyl ethers enables selective deprotection schemes. For instance, a less hindered silyl ether like TES can be cleaved in the presence of a TIPS group.[5]

-

Utility in Complex Molecule Synthesis: The robust nature of the TIPS group has made it invaluable in the total synthesis of complex natural products and in the development of pharmaceutical agents, where numerous synthetic transformations are required.[6]

Quantitative Stability Data

The stability of a silyl ether is directly related to the steric hindrance around the silicon atom. The following tables summarize the relative rates of cleavage for common silyl ethers under acidic and basic conditions, highlighting the superior stability of the TIPS group.

| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

| Silyl Ether | Abbreviation | Relative Rate of Basic Cleavage (vs. TMS) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

Experimental Protocols

Detailed methodologies for the introduction and removal of the TIPS protecting group are provided below.

Protocol 1: Protection of a Primary Alcohol with Triisopropylsilyl Chloride (TIPSCl)

This protocol describes the silylation of a primary alcohol using TIPSCl and imidazole (B134444) as a base.

Materials:

-

Primary alcohol

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add TIPSCl (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired TIPS-protected alcohol.[7]

Protocol 2: Deprotection of a TIPS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the standard procedure for the cleavage of a TIPS ether using a fluoride source.

Materials:

-

TIPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF (approximately 0.1 M solution).

-

To the stirred solution at room temperature, add the 1 M solution of TBAF in THF (1.5 - 3.0 equivalents).

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[4]

Visualizing Key Concepts

The following diagrams illustrate the relationships and workflows discussed in this guide.

Caption: Relative stability of common silyl protecting groups.

Caption: General workflow for alcohol protection and deprotection using a TIPS group.

Caption: Orthogonal protection strategy using TBS and TIPS groups.

References

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silyl Groups - Gelest [technical.gelest.com]

- 7. uwindsor.ca [uwindsor.ca]

A Technical Guide to High-Purity (Triisopropylsilyl)acetylene for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity (Triisopropylsilyl)acetylene (TIPS-acetylene), a critical reagent in modern pharmaceutical synthesis. This document outlines its chemical and physical properties, commercial availability, and detailed experimental protocols for its synthesis, application in cross-coupling reactions, and deprotection.

Introduction to this compound

This compound is an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures required for novel drug candidates. The sterically demanding triisopropylsilyl (TIPS) group serves as an effective protecting group for the terminal alkyne. This protection allows for selective reactions at other sites of a molecule and prevents the undesired homocoupling of the alkyne (Glaser coupling).[1] The stability of the TIPS group to a wide range of reaction conditions, compared to smaller silyl (B83357) groups like trimethylsilyl (B98337) (TMS), makes it a preferred choice in multi-step syntheses.[2][3]

High-purity TIPS-acetylene is crucial in drug development to ensure the efficacy, safety, and reproducibility of synthetic routes. Impurities can lead to unpredictable side reactions, compromise the integrity of the final active pharmaceutical ingredient (API), and complicate purification processes.

Commercial Suppliers and Specifications

High-purity this compound is commercially available from a number of reputable chemical suppliers. The typical purity levels offered are ≥97%, with some suppliers providing grades of 98% or higher. It is generally supplied as a clear, colorless liquid.

| Supplier | Reported Purity |

| Sigma-Aldrich (MilliporeSigma) | 97%[4] |

| TCI Chemicals | >95.0% (GC)[2] |

| Otto Chemie Pvt. Ltd. | 98% |

| Chem-Impex International | ≥ 97% (GC) |

| LookChem | 99%[2] |

| ChemicalBook | 98.0%, 99%[3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its safe handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂Si | [5] |

| Molecular Weight | 182.38 g/mol | [4] |

| Appearance | Clear, colorless liquid | [2][5] |

| Boiling Point | 50-52 °C at 0.6 mmHg | [4] |

| 230.7 °C at 760 mmHg | [5] | |

| Density | 0.813 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.4527 | [4] |

| Flash Point | 56 °C (closed cup) | [3] |

| Solubility | Miscible with organic solvents. | [3] |

| CAS Number | 89343-06-6 | [4] |

Storage and Handling: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] It is incompatible with strong acids, bases, and oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key applications of high-purity this compound in a drug development context.

Synthesis of High-Purity this compound

The synthesis of TIPS-acetylene is typically achieved through the reaction of triisopropylchlorosilane with acetylene (B1199291).[5][6] The following protocol is a representative procedure.

Reaction: (CH₃)₂CH]₃SiCl + HC≡CH → [(CH₃)₂CH]₃SiC≡CH + HCl

Materials:

-

Triisopropylchlorosilane

-

Acetylene gas, purified

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice/acetone bath

-

Standard Schlenk line and glassware

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a rubber septum under an inert atmosphere (argon or nitrogen).

-

Add anhydrous THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.

-

Bubble purified acetylene gas through the cold THF for 30 minutes to create a saturated solution.

-

Slowly add one equivalent of n-BuLi solution to the flask while maintaining the temperature at -78 °C. Stir the resulting lithium acetylide suspension for 30 minutes.

-

Slowly add one equivalent of triisopropylchlorosilane to the suspension at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether or pentane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.[6][7][8] The boiling point of 50-52 °C at 0.6 mmHg is a key indicator of the pure product.[4] The purity should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Application in Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] It is widely used in the synthesis of pharmaceutical intermediates.[9]

Reaction: Ar-X + HC≡CSi(i-Pr)₃ → Ar-C≡CSi(i-Pr)₃ (where Ar = aryl or heteroaryl, X = I, Br, OTf)

Materials:

-

Aryl halide (e.g., 4-iodobenzonitrile)

-

This compound

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

-

Add the anhydrous solvent and the amine base (2.0 eq.).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Add this compound (1.2 eq.) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Deprotection of the TIPS Group

The removal of the TIPS protecting group to reveal the terminal alkyne is a crucial step in many synthetic pathways. Fluoride-based reagents are commonly employed for this transformation.

4.3.1. Deprotection using Tetrabutylammonium Fluoride (B91410) (TBAF)

Reaction: Ar-C≡CSi(i-Pr)₃ + TBAF → Ar-C≡CH

Materials:

-

TIPS-protected alkyne

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous THF

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the TIPS-protected alkyne in anhydrous THF (approximately 0.1 M concentration).[10]

-

To the stirred solution, add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).[10]

-

Monitor the reaction progress by TLC.[10]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[10]

-

Extract the aqueous layer with ethyl acetate.[10]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the terminal alkyne.

4.3.2. Deprotection using Silver Fluoride (AgF)

This method is particularly useful for substrates sensitive to basic conditions.

Reaction: Ar-C≡CSi(i-Pr)₃ + AgF → Ar-C≡CH

Materials:

-

TIPS-protected alkyne

-

Silver fluoride (AgF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a degassed solution of the TIPS-protected alkyne (1.0 eq., 0.1 M in MeOH), add AgF (1.5 eq.) in the dark (cover the reaction flask with aluminum foil).[11]

-

Stir the reaction mixture at room temperature.[11]

-

After consumption of the starting material as indicated by TLC analysis, add 1 M HCl (3 eq.).[11]

-

Stir the mixture for 10 minutes and then filter.[11]

-

Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[11]

-

Purify the residue by column chromatography on silica gel to yield the terminal alkyne.[11]

Conclusion

High-purity this compound is a cornerstone reagent for the synthesis of complex organic molecules in the pharmaceutical industry. Its robust nature and the well-established protocols for its use in key transformations like the Sonogashira coupling make it an invaluable asset for drug discovery and development professionals. The detailed information and protocols provided in this guide are intended to facilitate its effective and safe utilization in the laboratory.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 89343-06-6 [m.chemicalbook.com]

- 4. (トリイソプロピルシリル)アセチレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. dakenchem.com [dakenchem.com]

- 6. zmsilane.com [zmsilane.com]

- 7. longdom.org [longdom.org]

- 8. How To [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. redalyc.org [redalyc.org]

Silyl-Protected Acetylenes: A Technical Guide for Organic Synthesis

Introduction

In the realm of organic chemistry, terminal alkynes are invaluable building blocks for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. However, the acidic proton of the C-H bond in terminal acetylenes can interfere with many synthetic transformations. To circumvent this, protecting groups are employed to temporarily mask this reactive site. Among the various protecting groups available, silyl (B83357) groups have emerged as the most versatile and widely used for terminal alkynes. This technical guide provides an in-depth overview of silyl-protected acetylenes, covering their synthesis, deprotection, and diverse applications in modern organic synthesis, with a focus on their role in cross-coupling reactions.

The Role and Advantages of Silyl Protecting Groups

Trialkylsilyl groups are frequently used to protect the terminal C-H of an alkyne.[1] This strategy is supported by the fact that both the introduction and removal of the silyl group can be accomplished in high yield under a variety of mild conditions.[2] The presence of a silyl group not only protects the acidic proton but also imparts several advantageous properties. Bulky trialkylsilyl groups provide stability and ease of handling compared to the gaseous and highly reactive acetylene (B1199291).[3] Furthermore, the steric and electronic properties of the silyl group can influence the regioselectivity of reactions at the triple bond.[2] The trimethylsilyl (B98337) (TMS) group, for instance, can enhance the thermal stability of alkynyl systems.[2]

The stability of silyl protecting groups varies depending on the steric bulk of the alkyl substituents on the silicon atom. The general order of stability of common silyl ethers under acidic conditions is: TMS < TES < TBS < TIPS < TBDPS.[4] A similar trend is observed for their stability towards fluoride-mediated cleavage.[4] This differential stability allows for selective protection and deprotection strategies in multi-step syntheses.[1]

Synthesis of Silyl-Protected Acetylenes

The most common method for the synthesis of silyl-protected acetylenes is the deprotonative silylation of a terminal alkyne.[5] This involves treating the alkyne with a strong base, typically an organolithium reagent like n-butyllithium (nBuLi), followed by quenching the resulting acetylide with an electrophilic silylating agent, such as a trialkylsilyl chloride.[5]

Alternatively, catalytic methods have been developed to avoid the use of stoichiometric amounts of strong bases. A metal-free approach utilizes a quaternary ammonium (B1175870) pivalate (B1233124) catalyst with N,O-bis(silyl)acetamides as the silylating agents, proceeding under mild conditions and tolerating a range of functional groups.[6][7][8] Another catalytic system employs catalytic amounts of iron(III) chloride for the synthesis of ynones from silylated alkynes and acetic anhydride (B1165640) under mild conditions.[5] Furthermore, a direct dehydrogenative cross-coupling of terminal alkynes with hydrosilanes, catalyzed by simple bases like NaOH or KOH, provides a convenient route to silylacetylenes.[2]

Experimental Protocol: General Procedure for the Silylation of a Terminal Alkyne using n-Butyllithium

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: The terminal alkyne (1.0 equiv) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) and cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.05 equiv) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 1 hour.

-

Silylation: The trialkylsilyl chloride (1.1 equiv) is added dropwise to the reaction mixture. The solution is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired silyl-protected acetylene.

Deprotection of Silyl-Protected Acetylenes

The removal of the silyl protecting group, a process known as protiodesilylation, is a crucial step to regenerate the terminal alkyne for subsequent transformations. A variety of methods are available, and the choice of reagent depends on the nature of the silyl group and the presence of other functional groups in the molecule.[1]

For the cleavage of less bulky silyl groups like trimethylsilyl (TMS), mild conditions such as potassium carbonate in methanol (B129727) are often sufficient.[1] For more sterically hindered groups like triisopropylsilyl (TIPS), a stronger fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF) in THF is typically employed.[1][9]

Silver salts have also been shown to be effective for the deprotection of silylacetylenes. Silver fluoride can be used for the facile deprotection of bulky (trialkylsilyl)acetylenes, proceeding through a silver acetylide intermediate that is subsequently hydrolyzed with acid.[9] Catalytic amounts of silver nitrate (B79036) or silver triflate can selectively deprotect TMS-protected acetylenes in the presence of other silyl ethers.[10][11]

| Silyl Group | Deprotection Reagent(s) | Conditions | Reference(s) |

| TMS | K₂CO₃/MeOH | Room Temperature | [1] |

| TMS | AgNO₃ or AgOTf (catalytic) | Acetone/Water/DCM, Room Temperature | [10] |

| TMS | DBU | Room Temperature | [12] |

| TES | TBAF/THF | Room Temperature | [1] |

| TIPS | TBAF/THF | Room Temperature | [9] |

| TIPS | AgF, then H₃O⁺ | Acetonitrile, Room Temperature | [9] |

Experimental Protocol: General Procedure for the Deprotection of a TIPS-Protected Acetylene using TBAF

-

Preparation: The TIPS-protected acetylene (1.0 equiv) is dissolved in THF in a round-bottom flask.

-

Reaction: A 1.0 M solution of TBAF in THF (1.1 equiv) is added to the solution at room temperature.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the terminal alkyne.[9]

Applications in Cross-Coupling Reactions

Silyl-protected acetylenes are indispensable reagents in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon bonds.[13]

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[14][15] Silyl-protected acetylenes are frequently used as surrogates for acetylene itself, preventing side reactions such as the double coupling of acetylene.[16] The silyl group can be removed in situ or in a subsequent step to yield the desired terminal or internal alkyne.[14][17] The use of silyl-protected alkynes has been instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals.[14]

References

- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]

- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. researchgate.net [researchgate.net]

- 12. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 13. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Deprotection of (Triisopropylsilyl)acetylene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The triisopropylsilyl (TIPS) group is a sterically demanding protecting group frequently employed for terminal alkynes in multistep organic synthesis. Its bulk provides significant stability across a wide range of reaction conditions. However, the efficient and clean removal of the TIPS group is a critical step to liberate the terminal alkyne for subsequent transformations. This document provides detailed protocols for the deprotection of (triisopropylsilyl)acetylene using various reagents and summarizes the quantitative data for comparison.

Deprotection Methodologies

The cleavage of the silicon-carbon bond in TIPS-acetylenes is most commonly achieved using fluoride-based reagents or under specific basic conditions. The choice of method depends on the substrate's sensitivity and the presence of other functional groups.

-

Silver-Mediated Deprotection: Silver fluoride (B91410) (AgF) offers a mild and highly effective method for the deprotection of even sterically hindered silylacetylenes, affording terminal alkynes in good to excellent yields.[1][2][3] The reaction proceeds through a silver acetylide intermediate, which is subsequently hydrolyzed.[1]

-

Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) is a widely used reagent for the cleavage of silyl (B83357) protecting groups.[4] While effective for TIPS-acetylenes, reaction conditions may require careful control.[5][6]

-

Base-Mediated Deprotection: A simple and mild method utilizing potassium carbonate in methanol (B129727) is often effective for less hindered silylacetylenes like trimethylsilyl (B98337) (TMS) acetylene.[7][8] While it can be applied to TIPS-acetylenes, its efficacy may be lower compared to fluoride-based methods due to the steric bulk of the TIPS group.

Experimental Protocols

This protocol is adapted from literature procedures demonstrating high efficiency.[1][5]

Materials:

-

This compound substrate

-

Silver fluoride (AgF)

-

Acetonitrile (B52724) (MeCN) or Methanol (MeOH), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Celite or silica (B1680970) gel for filtration

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the this compound substrate in anhydrous acetonitrile or methanol to a concentration of 0.1 M.

-

Add silver fluoride (1.5 equivalents) to the stirred solution in the dark.

-

Stir the reaction mixture at room temperature for 3 to 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][3]

-

Upon completion, add 1 M HCl (2.0 - 3.0 equivalents) to the reaction mixture and stir for an additional 5-10 minutes.[1][5]

-

Dilute the mixture with diethyl ether or ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution through a pad of Celite or silica gel and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the terminal alkyne.[1]

This protocol is a general method for silyl group removal.[4]

Materials:

-

This compound substrate

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve the this compound substrate in anhydrous THF (approximately 0.1 M concentration).

-

To the stirred solution, add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary depending on the substrate.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

This protocol provides a milder, fluoride-free alternative.[7]

Materials:

-

This compound substrate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve the this compound substrate in methanol.

-

Add anhydrous potassium carbonate (catalytic to stoichiometric amounts can be tested, starting with 0.2-0.5 equivalents).

-

Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.[7]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent like dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product.

-

Purify by column chromatography if necessary.

Data Presentation

The following table summarizes the reaction conditions and yields for the deprotection of various this compound derivatives using the silver fluoride method, as reported in the literature.[3]

| Entry | Substrate | Product | Reagent/Solvent | Time (h) | Yield (%) |

| 1 | 4-(Triisopropylsilyl)ethynylbenzaldehyde | 4-Ethynylbenzaldehyde | AgF / MeOH | 3.5 | 81 |

| 2 | 1-(4-(Triisopropylsilyl)ethynylphenyl)ethanone | 1-(4-Ethynylphenyl)ethanone | AgF / MeOH | 3.5 | 85 |

| 3 | 4-(Triisopropylsilyl)ethynylbenzonitrile | 4-Ethynylbenzonitrile | AgF / MeOH | 3.5 | 88 |

| 4 | 1-Nitro-4-((triisopropylsilyl)ethynyl)benzene | 1-Ethynyl-4-nitrobenzene | AgF / MeOH | 3.5 | 92 |

| 5 | 2-((Triisopropylsilyl)ethynyl)pyridine | 2-Ethynylpyridine | AgF / MeOH | 4.0 | 75 |

| 6 | 3-((Triisopropylsilyl)ethynyl)quinoline | 3-Ethynylquinoline | AgF / MeOH | 4.0 | 82 |

| 7 | 2-((Triisopropylsilyl)ethynyl)pyrimidine | 2-Ethynylpyrimidine | AgF / MeOH | 4.0 | 55 |

Mandatory Visualization

Caption: General experimental workflow for the deprotection of this compound.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives – ScienceOpen [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. redalyc.org [redalyc.org]

- 6. reddit.com [reddit.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. gelest.com [gelest.com]

(Triisopropylsilyl)acetylene: A Versatile Precursor for the Synthesis of Functionalized Alkynes

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: (Triisopropylsilyl)acetylene (TIPS-acetylene) is a crucial reagent in modern organic synthesis, serving as a protected form of acetylene. Its bulky triisopropylsilyl (TIPS) group provides exceptional stability, allowing for selective functionalization of complex molecules. This document provides detailed application notes and experimental protocols for the use of TIPS-acetylene as a precursor to a wide array of functionalized alkynes. Key applications covered include Sonogashira cross-coupling reactions, deprotection strategies, and subsequent transformations of the resulting terminal alkynes into valuable chemical entities.

Introduction: The Role of TIPS-acetylene in Modern Synthesis

Terminal alkynes are fundamental building blocks in organic chemistry, participating in a variety of powerful transformations such as carbon-carbon bond formations, cycloadditions, and metal-catalyzed reactions. However, the acidic proton of terminal alkynes can interfere with many synthetic steps. The triisopropylsilyl (TIPS) group serves as an effective protecting group for the terminal alkyne proton, offering significant steric hindrance that enhances its stability under various reaction conditions, including those involving strong bases and nucleophiles.[1]

The general workflow for utilizing TIPS-acetylene as a precursor for functionalized alkynes involves three key stages:

-

Carbon-Carbon Bond Formation: Typically, a Sonogashira cross-coupling reaction is employed to couple TIPS-acetylene with aryl or vinyl halides, introducing the protected ethynyl (B1212043) moiety onto a target scaffold.

-